(3-Amino-2-benzylpropyl)benzene hydrochloride
Description
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Properties
IUPAC Name |
2-benzyl-3-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-10,16H,11-13,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUJPFKBLVAZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3-Amino-2-benzylpropyl)benzene hydrochloride chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Amino-2-benzylpropyl)benzene hydrochloride, also known by its IUPAC name 2-benzyl-3-phenylpropan-1-amine hydrochloride, is a primary amine of significant interest in medicinal chemistry and organic synthesis. Its structural features, comprising a flexible propyl backbone with appended benzyl and phenyl groups, make it a versatile scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its chemical structure, molecular properties, plausible synthetic routes, and potential applications in drug discovery, supported by an analysis of related compounds and general synthetic methodologies.
Core Chemical Identity and Molecular Characteristics
This compound is a white crystalline solid, a characteristic typical of amine hydrochloride salts. The hydrochloride form enhances its stability and aqueous solubility, facilitating its use in biological assays and as a starting material in various chemical reactions.
Chemical Structure
The molecular structure consists of a three-carbon propyl chain. An amino group is attached to the first carbon (C1), a benzyl group to the second carbon (C2), and a phenyl group to the third carbon (C3). This arrangement results in a chiral center at the second carbon. The compound is typically supplied as a hydrochloride salt, where the amino group is protonated.
Figure 1: Chemical structure of this compound.
Molecular Properties
A summary of the key molecular properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 890715-21-6 | EvitaChem[1] |
| IUPAC Name | 2-benzyl-3-phenylpropan-1-amine;hydrochloride | EvitaChem[1] |
| Molecular Formula | C₁₆H₂₀ClN | EvitaChem[1] |
| Molecular Weight | 261.79 g/mol | EvitaChem[1] |
| Appearance | White crystalline solid | EvitaChem[1] |
Synthesis and Characterization
Proposed Synthetic Pathway
A potential route to synthesize 2-benzyl-3-phenylpropan-1-amine could involve the reduction of a corresponding nitrile or amide intermediate. One such approach is outlined below:
Figure 2: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
-
Alkylation: Phenylacetonitrile would be deprotonated with a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The resulting carbanion would then be reacted with benzyl bromide in an Sₙ2 reaction to form 2-benzyl-3-phenylpropanenitrile.
-
Reduction: The intermediate nitrile would then be reduced to the primary amine. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Raney nickel or palladium on carbon).
-
Salt Formation: The final free base, 2-benzyl-3-phenylpropan-1-amine, would be dissolved in a suitable organic solvent, such as diethyl ether, and treated with a solution of hydrochloric acid in ether to precipitate the desired hydrochloride salt.
Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons from the benzyl and phenyl groups would appear in the range of δ 7.0-7.5 ppm. The aliphatic protons of the propyl chain and the benzylic methylene group would appear at higher field, with characteristic splitting patterns. The protons of the aminomethyl group would likely be a broad singlet. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 125-140 ppm region. The aliphatic carbons of the propyl chain and the benzylic carbon would appear in the upfield region. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for a primary amine salt would be observed in the region of 3200-2800 cm⁻¹. C-H stretching from aromatic and aliphatic groups would also be present. Aromatic C=C stretching bands would appear around 1600-1450 cm⁻¹[2]. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the free base (C₁₆H₁₉N) at m/z 225.15. Fragmentation patterns would likely involve the loss of benzyl and phenyl groups. |
Potential Applications in Drug Discovery and Research
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its structural similarity to known pharmacophores suggests its utility in the development of drugs targeting neurological disorders[1].
Neurological Disorders
The presence of two aromatic rings and a primary amine group suggests that this compound or its derivatives could interact with various receptors and enzymes in the central nervous system. Compounds with similar structural motifs have been investigated for their effects on neurotransmitter systems[1]. The flexible nature of the propyl chain allows the aromatic groups to adopt various spatial orientations, potentially enabling binding to a range of biological targets.
Enzyme Inhibition
The primary amine can act as a key interaction point, forming hydrogen bonds or ionic interactions within the active site of enzymes[1]. This makes the scaffold a promising starting point for the design of enzyme inhibitors for various therapeutic areas.
Intermediate in Organic Synthesis
Beyond its direct biological applications, this compound is a useful intermediate in organic synthesis. The primary amine can be readily functionalized through various reactions, such as acylation, alkylation, and sulfonylation, to generate a library of derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
As a hydrochloride salt of a primary amine, this compound should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a chemical scaffold with significant potential in the fields of medicinal chemistry and organic synthesis. Its defined chemical structure and molecular weight provide a solid foundation for its use as a building block in the design and synthesis of novel compounds with potential therapeutic value, particularly in the area of neurological disorders. Further research to elucidate its specific biological targets and to develop efficient and scalable synthetic routes will be crucial in fully realizing its potential.
References
- Ahmed, et al. (2022). Molecules, 27(15), 4882.
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
- Jiménez, M. V., et al. (2013). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I)
Sources
Literature review of (3-Amino-2-benzylpropyl)benzene hydrochloride derivatives
Scaffold Analysis and Applications in Dual-Target Enzyme Inhibition[1]
Executive Summary
Chemical Identity: (3-Amino-2-benzylpropyl)benzene hydrochloride (CAS: 890715-21-6)
Synonyms: 2-benzyl-3-phenylpropylamine HCl;
This technical guide analyzes this compound, a specialized chemical scaffold characterized by a "butterfly" diphenyl arrangement.[1] Unlike linear phenethylamines (e.g., dopamine), this molecule possesses a bulky, lipophilic core due to the 2-benzyl substitution on the propyl backbone.[1]
While often cataloged as a building block, recent medicinal chemistry literature identifies this scaffold as a critical pharmacophore for developing dual-action inhibitors .[1] Specifically, derivatives of this amine have demonstrated nanomolar potency against Carbonic Anhydrase (CA) isoforms and Cholinesterases (AChE/BChE) , making them high-value targets for neurodegenerative research (Alzheimer’s disease) and glaucoma therapeutics.[1]
Chemical Structure & Properties
The hydrochloride salt form improves the stability and water solubility of the free base, which is an oily liquid prone to oxidation.[1]
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 261.79 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, DMSO, Water (>10 mg/mL) |
| pKa (Calc) | ~9.8 (Amine protonation) |
| H-Bond Donors | 3 (Ammonium head) |
| LogP (Free Base) | ~3.8 (Highly Lipophilic) |
Structural Significance
The molecule features a pseudo-symmetric hydrophobic core .[1] The two benzyl wings create a steric bulk that fits into large hydrophobic pockets of enzymes (e.g., the active site gorge of Butyrylcholinesterase), distinguishing it from the smaller, linear monoamines.[1]
Synthesis Protocol: The Self-Validating Workflow
Context: The synthesis of this scaffold typically involves the reduction of a nitrile precursor.[1] The following protocol is adapted from the methodologies used to generate
Step 1: Precursor Assembly (Knoevenagel Condensation)
Objective: Synthesize (Z)-2,3-diphenylacrylonitrile.[1]
-
Reagents: Phenylacetonitrile, Benzaldehyde, Sodium Ethoxide (NaOEt), Ethanol.[1]
-
Mechanism: Base-catalyzed condensation creates the
-unsaturated nitrile.[1] -
Validation Point: The product must be a solid precipitate.[1] Melting point check is required (Standard: ~86-88°C).[1]
Step 2: Hydrogenation & Reduction (The Critical Step)
Objective: Reduce the double bond and the nitrile group to the primary amine.[1]
-
Reagents:
(Lithium Aluminum Hydride), , Dry Ether/THF.[1] -
Protocol:
Step 3: Salt Formation
Objective: Isolate the stable hydrochloride salt.[1]
-
Protocol:
Pharmacological Applications: Enzyme Inhibition
The primary research utility of this compound is as a precursor for Sulfamides and related urea derivatives.[1] Research indicates that when this amine is sulfamoylated, it acts as a potent inhibitor for multiple enzymes [1].[1][3]
Target 1: Cholinesterases (AChE & BChE)
-
Relevance: Alzheimer's Disease.[1]
-
Mechanism: The two phenyl rings of the scaffold interact with the Peripheral Anionic Site (PAS) and the hydrophobic gorge of the Acetylcholinesterase enzyme, blocking substrate entry.[1]
-
Potency: Derivatives have shown
values in the low nanomolar range (0.1 – 2.5 nM).[1]
Target 2: Carbonic Anhydrase (hCA I & II)
-
Relevance: Glaucoma, Epilepsy, Diuretic therapy.[1]
-
Mechanism: The amine moiety (after derivatization to a zinc-binding group like sulfamide) coordinates with the Zinc ion in the CA active site, while the bulky benzyl tail occludes the hydrophobic half of the active site.[1]
Data Summary: Inhibition Profile (Derivative Based)
Values represent the range for sulfamide derivatives of this scaffold [1].
| Enzyme Target | Therapeutic Relevance | |
| hCA I (Cytosolic) | 0.27 – 2.26 | Glaucoma / Edema |
| hCA II (Cytosolic) | 0.18 – 1.47 | Glaucoma / Epilepsy |
| AChE (Acetylcholinesterase) | 0.12 – 2.45 | Alzheimer's (Cognitive) |
| BChE (Butyrylcholinesterase) | 0.49 – 1.79 | Alzheimer's (Plaque progression) |
Experimental Visualization
Workflow 1: Synthesis & Derivatization Pathway
This diagram outlines the conversion of raw materials into the active pharmacophore and its subsequent derivatization.[1]
Figure 1: Synthetic route from condensation to salt formation and downstream derivatization.[1]
Workflow 2: Dual-Inhibition Mechanism Logic
This diagram illustrates how the scaffold achieves dual-target inhibition (AChE and CA) through distinct structural motifs.
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to enzyme active sites.[1]
Handling and Safety
-
Storage: Store at -20°C. The HCl salt is hygroscopic; keep in a desiccator.
-
Stability: Solutions in DMSO are stable for ~1 month at -20°C. Aqueous solutions should be prepared fresh.
-
Safety: As a primary amine derivative, treat as a potential irritant.[1] Use standard PPE.[1] No specific acute toxicity data is available for the HCl salt, so assume toxicity profiles similar to homologous phenethylamines (stimulant/sympathomimetic potential).[1]
References
-
Bioorganic Chemistry (2017). The synthesis of novel sulfamides derived from β-benzylphenethylamines as acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase enzymes inhibitors.[1][3]
-
PubChem Compound Summary. 2-benzyl-3-phenylpropan-1-amine hydrochloride.[1]
- Chemical Supplier Data (EvitaChem).this compound Product Specifications.
Sources
- 1. evitachem.com [evitachem.com]
- 2. 31748-67-1|3,3'-(1,3-Phenylene)bis(propan-1-amine)|BLD Pharm [bldpharm.com]
- 3. The synthesis of novel sulfamides derived from β-benzylphenethylamines as acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase enzymes inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic stability of (3-Amino-2-benzylpropyl)benzene hydrochloride polymorphs
An In-Depth Technical Guide to the Thermodynamic Stability of Pharmaceutical Polymorphs A Case Study of (2-Benzyl-3-phenylpropyl)ammonium chloride
Abstract
The crystalline state of an active pharmaceutical ingredient (API) is a critical attribute that can profoundly influence its physical and chemical properties, including solubility, dissolution rate, and stability. This, in turn, affects the bioavailability, therapeutic efficacy, and manufacturability of the final drug product. Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a common phenomenon that presents both challenges and opportunities in drug development. Understanding the thermodynamic stability relationship between different polymorphs is paramount for selecting the optimal solid form for development and ensuring consistent product quality. This guide provides a comprehensive overview of the principles and methodologies for assessing the thermodynamic stability of pharmaceutical polymorphs, using a hypothetical case study of (2-Benzyl-3-phenylpropyl)ammonium chloride to illustrate key concepts and experimental workflows.
The Critical Role of Polymorphism in Drug Development
Polymorphism refers to the existence of different crystalline structures for the same chemical entity.[1] These different forms, or polymorphs, arise from variations in the arrangement and/or conformation of molecules in the crystal lattice. While chemically identical, polymorphs are distinct solid-state materials with different physical properties.[1]
The implications of polymorphism in the pharmaceutical industry are significant:
-
Bioavailability and Therapeutic Efficacy: Different polymorphs can exhibit different solubilities and dissolution rates.[2][3] The more soluble, metastable form may initially lead to higher bioavailability, but it can also convert to a more stable, less soluble form over time, potentially reducing the drug's efficacy.[1][4]
-
Stability and Shelf-Life: The most thermodynamically stable polymorph is generally preferred for development as it is less likely to undergo solid-state transformations during storage.[1] Such transformations can alter the drug product's performance and shelf-life.
-
Manufacturing and Processing: Polymorphic forms can differ in their mechanical properties, such as crystal habit, hardness, and flowability. These differences can impact key manufacturing processes like milling, granulation, and tableting.[5]
Given these critical considerations, regulatory bodies like the U.S. Food and Drug Administration (FDA) require a thorough investigation of polymorphism for new drug substances.[6][7][8] The goal is to identify and characterize all relevant polymorphic forms and to select the one that ensures the safety, efficacy, and quality of the drug product throughout its lifecycle.
Thermodynamic Principles of Polymorphic Stability
The relative stability of polymorphs is governed by the principles of thermodynamics, specifically the Gibbs free energy (G) of the system. The Gibbs free energy is a function of enthalpy (H) and entropy (S) at a given temperature (T):
G = H - TS
The polymorph with the lowest Gibbs free energy under a given set of conditions (temperature and pressure) is the most thermodynamically stable form.[1] The relationship between the Gibbs free energies of two polymorphs determines whether they have a monotropic or enantiotropic relationship.
-
Monotropy: One polymorph is more stable than the other at all temperatures up to their melting points. The metastable form has a higher Gibbs free energy (and is more soluble) at all temperatures.
-
Enantiotropy: The stability relationship between the two polymorphs inverts at a specific transition temperature (Tt) below their melting points. One form is more stable below Tt, while the other is more stable above Tt.[9]
The thermodynamic relationship between polymorphs can be elucidated by studying their thermal properties and solubilities.
Analytical Toolbox for Polymorph Characterization and Stability Assessment
A suite of analytical techniques is employed to identify, characterize, and determine the relative stability of polymorphs.
Powder X-Ray Diffraction (PXRD)
PXRD is the primary technique for identifying and differentiating crystalline forms. Each polymorph produces a unique diffraction pattern, which serves as a "fingerprint" for that specific crystal structure.[2][10][11]
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points (Tm) and enthalpies of fusion (ΔHfus).[10][12] This information is crucial for assessing the thermodynamic stability relationship between polymorphs according to the Heat of Fusion Rule . This rule, as described by Yu, states that if the higher melting polymorph has the lower heat of fusion, the system is likely enantiotropic; otherwise, it is monotropic.[13]
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying solvates and hydrates by detecting mass loss upon heating.[2][12]
Solubility Studies
Measuring the solubility of each polymorph as a function of temperature is a definitive method for determining their relative stability.[4][13][14] The polymorph with the lower solubility at a given temperature is the more stable form. For an enantiotropic system, the solubility curves of the two forms will intersect at the transition temperature.
Case Study: Thermodynamic Stability of (2-Benzyl-3-phenylpropyl)ammonium chloride (ABP-HCl) Polymorphs
To illustrate the practical application of these principles, we will consider a hypothetical case study of a new drug candidate, (2-Benzyl-3-phenylpropyl)ammonium chloride (ABP-HCl). Through a polymorph screen, two anhydrous crystalline forms, designated Form I and Form II, have been identified.
Physicochemical Properties of ABP-HCl Polymorphs
The key physicochemical properties of Form I and Form II, determined through a series of characterization experiments, are summarized below.
| Property | Form I | Form II |
| Appearance | White crystalline powder | Needle-like crystals |
| Melting Point (Tm) | 185 °C | 175 °C |
| Enthalpy of Fusion (ΔHfus) | 35 kJ/mol | 30 kJ/mol |
| Solubility at 25°C in Water | 5.2 mg/mL | 7.8 mg/mL |
| PXRD Peaks (2θ) | 8.5°, 12.3°, 15.8°, 21.1° | 9.2°, 11.5°, 18.4°, 23.0° |
Experimental Protocols
Objective: To confirm the distinct crystalline structures of Form I and Form II.
Protocol:
-
A small amount of each polymorphic sample is gently packed into a sample holder.
-
The sample is placed in the PXRD instrument.
-
The sample is irradiated with monochromatic X-rays (e.g., Cu Kα radiation) over a 2θ range of 2° to 40°.
-
The diffraction patterns are recorded and plotted as intensity versus 2θ.
Caption: PXRD Experimental Workflow.
Objective: To determine the melting points and enthalpies of fusion for Form I and Form II.
Protocol:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Crimp the pan to seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
Integrate the melting endotherm to determine Tm and ΔHfus.
Caption: DSC Experimental Workflow.
Objective: To determine the solubility of each polymorph at various temperatures.
Protocol:
-
Add an excess amount of the polymorph to a known volume of solvent (e.g., water) in sealed vials.
-
Equilibrate the vials in a temperature-controlled shaker bath at different temperatures (e.g., 25°C, 35°C, 45°C, 55°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, filter the suspensions to remove undissolved solids.
-
Analyze the concentration of the dissolved API in the filtrate using a suitable analytical method (e.g., HPLC).
-
Plot solubility versus temperature for each polymorph.
Caption: Isothermal Solubility Workflow.
Analysis of Thermodynamic Stability
Based on the experimental data, we can now determine the thermodynamic relationship between Form I and Form II.
-
Melting Point and Solubility: Form I has a higher melting point (185 °C vs. 175 °C) and lower solubility at 25°C (5.2 mg/mL vs. 7.8 mg/mL) than Form II. This indicates that Form I is the more stable form at room temperature .
-
Heat of Fusion Rule: Form I is the higher melting polymorph (Tm = 185 °C). Its enthalpy of fusion (ΔHfus = 35 kJ/mol) is also higher than that of Form II (ΔHfus = 30 kJ/mol). According to the Heat of Fusion Rule, this suggests a monotropic relationship.[13]
To visualize this relationship, we can construct a Gibbs free energy versus temperature diagram. In a monotropic system, the free energy curves do not cross before the melting points. The metastable form (Form II) has a higher free energy at all temperatures.
Caption: Gibbs Free Energy Diagram for a Monotropic System.
Regulatory Perspective and Control Strategy
From a regulatory standpoint, it is crucial to demonstrate an understanding of the polymorphic landscape of the API and to implement a robust control strategy.[3][5][6] For the ABP-HCl case, since Form I is the most stable form, it would typically be selected for development to minimize the risk of solid-state transformation.
The control strategy should include:
-
A specification for the polymorphic form of the drug substance (e.g., using PXRD).
-
In-process controls during manufacturing of the drug substance and drug product to ensure the desired form is consistently produced.
-
Stability studies on the drug product to confirm that the polymorphic form remains unchanged over its shelf-life.[1]
Conclusion
The thermodynamic stability of polymorphs is a cornerstone of solid-state chemistry in pharmaceutical development. A thorough understanding of the principles of polymorphism, coupled with the application of appropriate analytical techniques, is essential for selecting and controlling the optimal crystalline form of an API. This ensures the development of a safe, effective, and consistent drug product. The case of ABP-HCl illustrates how a systematic investigation, combining thermal analysis, X-ray diffraction, and solubility studies, can elucidate the stability relationship between polymorphs and inform the selection of the appropriate form for clinical and commercial development.
References
-
Yu, L. (1995). Inferring thermodynamic stability relationship of polymorphs from melting data. Journal of Pharmaceutical Sciences, 84(8), 966-974. [Link]
-
Applied Clinical Trials Online. (2007). New FDA Guidance on Polymorphic Compounds in Generic Drugs. Applied Clinical Trials Online. [Link]
-
FDA. (2007). Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism — Chemistry, Manufacturing, and Controls Information. U.S. Food and Drug Administration. [Link]
-
Federal Register. (2007). Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability. Federal Register. [Link]
-
Pharmaceutical Technology. (2020). Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology, 32(11). [Link]
-
Fiveable. (2025). 12.3 Polymorphism and its importance in pharmaceutical industry. Fiveable. [Link]
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I-MAK. (2023). Joint USPTO-FDA Collaboration Initiatives; Notice of Public Listening Session FDA Guidance on Polymorphs and Pat. I-MAK. [Link]
-
FDA. (n.d.). Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. U.S. Food and Drug Administration. [Link]
-
Man-Rong, L., & Hong-Cun, Z. (2005). Characterization of Pharmaceutical Polymorphs by Isothermal Calorimetry. Journal of Pharmaceutical Sciences, 94(6), 1372-1393. [Link]
-
Kitamura, M. (2005). Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry, 77(4), 683-691. [Link]
-
ResearchGate. (2025). A valuable technique for polymorph screening. ResearchGate. [Link]
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Trade Science Inc. (2012). Applications of thermoanalytical techniques for studying polymorphism and solid-state transformations in pharmaceutical industry. Analytical Chemistry: An Indian Journal, 11(7,8), 249-259. [Link]
-
Chen, Y., et al. (2015). Estimating Thermodynamic Stability Relationship of Polymorphs of Sofosbuvir. Crystal Growth & Design, 15(10), 4949-4957. [Link]
-
Resolian. (n.d.). De-risk Your Drug Development with Resolian's Polymorph Screening Expertise. Resolian. [Link]
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Methodological & Application
Step-by-step synthesis protocol for (3-Amino-2-benzylpropyl)benzene hydrochloride
An Application Note for the Synthesis of (3-Amino-2-benzylpropyl)benzene Hydrochloride
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, also known as 2-benzyl-3-phenylpropan-1-amine hydrochloride. The described method is a robust, two-step process commencing with the reductive amination of the commercially available precursor, dibenzyl ketone, via the Leuckart reaction, followed by acidic hydrolysis to yield the target primary amine hydrochloride.[1][2] This protocol is designed for researchers in organic synthesis and medicinal chemistry, offering detailed procedural instructions, mechanistic insights, and safety considerations to ensure reliable and reproducible outcomes. The target compound is a valuable building block for more complex molecules, particularly in the development of potential therapeutic agents.[3]
Introduction
(3-Amino-2-benzylpropyl)benzene is a primary amine featuring a 1,3-diphenylpropane backbone. Its hydrochloride salt form enhances stability and aqueous solubility, making it a versatile intermediate in drug discovery and organic synthesis.[3] The synthesis of primary amines from ketones is a fundamental transformation in organic chemistry. While various methods exist, including direct catalytic hydrogenation, the Leuckart reaction offers a classic and highly effective approach that does not require specialized high-pressure hydrogenation equipment.[4][5][6]
The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent to convert a carbonyl compound into an amine.[1][2] The reaction proceeds through an N-formyl intermediate, which is subsequently hydrolyzed to the desired primary amine. This method is particularly well-suited for ketones that are stable at the required high reaction temperatures (120-180 °C).[1][7] This document provides a thoroughly detailed protocol for this synthesis, from starting materials to the purified final product.
Reaction Scheme
The overall synthetic pathway is illustrated below:
Step 1: Leuckart Reaction
Dibenzyl ketone is reacted with ammonium formate to produce the intermediate N-(2-benzyl-3-phenylpropyl)formamide.
Step 2: Acidic Hydrolysis
The formamide intermediate is hydrolyzed with hydrochloric acid to yield the final product, this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity | Moles (mol) | Equiv. | Supplier |
| Dibenzyl ketone | C₁₅H₁₄O | 210.27 | 21.0 g | 0.10 | 1.0 | Sigma-Aldrich |
| Ammonium formate | CH₅NO₂ | 63.06 | 31.5 g | 0.50 | 5.0 | Acros Organics |
| Hydrochloric acid (conc.) | HCl | 36.46 | ~50 mL | - | - | Fisher Scientific |
| Toluene | C₇H₈ | 92.14 | 200 mL | - | - | VWR |
| Diethyl ether | C₄H₁₀O | 74.12 | 200 mL | - | - | VWR |
| Sodium hydroxide (5M aq.) | NaOH | 40.00 | As needed | - | - | J.T. Baker |
| Deionized Water | H₂O | 18.02 | As needed | - | - | In-house |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - | Sigma-Aldrich |
| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | - | - | Decon Labs |
Experimental Protocol
Part A: Synthesis of N-(2-benzyl-3-phenylpropyl)formamide
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer. Place the apparatus in a heating mantle.
-
Charging Reagents: To the flask, add dibenzyl ketone (21.0 g, 0.10 mol) and ammonium formate (31.5 g, 0.50 mol).
-
Heating: Begin stirring the mixture and heat it to 160-165 °C. The solid mixture will melt and begin to reflux. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane:Ethyl Acetate).
-
Cooling and Initial Workup: After the reaction is complete, turn off the heat and allow the mixture to cool to approximately 80-90 °C. Carefully and slowly pour the warm, viscous reaction mixture into 400 mL of cold water with vigorous stirring. A solid or oily product should precipitate.
-
Isolation of Intermediate: If the product solidifies, collect the crude N-formyl intermediate by vacuum filtration and wash it with water. If it remains an oil, transfer the mixture to a separatory funnel and extract the product with toluene (3 x 75 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude formamide as a viscous oil or low-melting solid.
Part B: Acidic Hydrolysis and Product Isolation
-
Hydrolysis Setup: Transfer the entire crude N-(2-benzyl-3-phenylpropyl)formamide from Part A into a 500 mL round-bottom flask. Add 100 mL of 6M hydrochloric acid.
-
Reflux: Heat the mixture to reflux (approximately 100-110 °C) with stirring for 4-6 hours. This step hydrolyzes the formamide to the primary amine and forms the hydrochloride salt.[2]
-
Cooling and Basification: Cool the reaction mixture in an ice bath. A precipitate of the hydrochloride salt may form. To isolate the free amine for purification, slowly basify the acidic solution by adding 5M sodium hydroxide solution with stirring until the pH is >12. Ensure the mixture remains cool during this exothermic process.
-
Extraction: Transfer the basified mixture to a separatory funnel and extract the free amine (2-benzyl-3-phenylpropan-1-amine) with diethyl ether (3 x 75 mL).
-
Drying: Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude free amine as an oil.
Part C: Formation and Purification of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude amine oil from Part B in approximately 100 mL of anhydrous diethyl ether. While stirring, slowly add concentrated hydrochloric acid dropwise. The hydrochloride salt will immediately precipitate as a white solid.
-
Scientist's Note: Adding the acid to the amine solution ensures rapid and complete precipitation of the salt. An excess of acid should be avoided to prevent impurities.
-
-
Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any remaining impurities.
-
Recrystallization (Optional but Recommended): For higher purity, recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether. Dissolve the solid in a minimum amount of hot ethanol and then add diethyl ether until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight. The expected yield is 18-22 g (65-80% over two steps).
Workflow Visualization
The following diagram illustrates the complete synthesis workflow.
Caption: Workflow for the synthesis of the target hydrochloride salt.
Mechanistic Discussion
The Leuckart reaction is a classic example of reductive amination.[1] The mechanism, while complex and subject to some debate depending on the exact reagents (formamide vs. ammonium formate), is generally understood to proceed through the key steps outlined below when using ammonium formate.[1][9]
-
Ammonia Formation: Ammonium formate exists in equilibrium with ammonia and formic acid.[1]
-
Imine/Iminium Ion Formation: Ammonia acts as a nucleophile, attacking the carbonyl carbon of dibenzyl ketone. Subsequent dehydration leads to the formation of an iminium ion intermediate.
-
Hydride Reduction: The formate ion acts as a hydride donor, reducing the iminium ion to form the N-formyl derivative of the amine (the intermediate isolated in Part A). Carbon dioxide is released as a byproduct.
-
Hydrolysis: The final step, conducted in Part B, is the acid-catalyzed hydrolysis of the N-formyl amide bond to liberate the free primary amine, which is protonated in the acidic medium to form the ammonium hydrochloride salt.
This one-pot formation and reduction of the imine is highly efficient, though it requires high temperatures to overcome the activation barriers for dehydration and hydride transfer.[7]
Safety Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagents: Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care. Toluene and diethyl ether are flammable; ensure there are no nearby ignition sources.
-
Reactions: The basification of the acidic solution with sodium hydroxide is highly exothermic; perform this step slowly and with external cooling (ice bath) to control the temperature.
Conclusion
The protocol detailed in this application note describes a reliable and scalable synthesis of this compound from dibenzyl ketone. By employing the Leuckart reaction followed by acid hydrolysis, this method provides good yields without the need for specialized catalytic hydrogenation equipment. The step-by-step instructions and scientific rationale provide researchers with a solid framework for successfully producing this valuable synthetic intermediate.
References
-
Leuckart reaction. In: Wikipedia. Accessed February 21, 2026. [Link]
-
Li, H., et al. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. 2021, 45(38), 17685-17692. [Link]
-
Nitrile reduction. In: Wikipedia. Accessed February 21, 2026. [Link]
-
Ismail, M. M., et al. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry. 2023, 5(1), 304-323. [Link]
-
Jagadeesh, R. V., et al. Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Catalysis Science & Technology. 2017, 7(18), 3964-3970. [Link]
-
Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Catalysis Letters. 2019, 149, 2977–2989. [Link]
-
Reductive Amination. Chemistry LibreTexts. Accessed February 21, 2026. [Link]
-
Reductive Amination. Master Organic Chemistry. Accessed February 21, 2026. [Link]
-
The Mechanism of the Leuckart Reaction. Scribd. Accessed February 21, 2026. [Link]
-
O, Ta-Shma, Z., & Rappoport, Z. Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. Organic Letters. 2002, 4(24), 4345–4348. [Link]
-
Small-Scale Synthesis of Dibenzyl Ketone for the Organic Chemistry Teaching Laboratory. Journal of Chemical Education. 2012, 89(1), 143-144. [Link]
-
Preparation of Dibenzyl Ketone and Phenylacetone. Scribd. Accessed February 21, 2026. [Link]
-
Synthesis of benzylamine hydrochloride. PrepChem.com. Accessed February 21, 2026. [Link]
Sources
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. evitachem.com [evitachem.com]
- 4. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
Application Note: A Validated Protocol for the Synthesis of (3-Amino-2-benzylpropyl)benzene HCl
Abstract
This document provides a comprehensive, multi-step protocol for the synthesis of (3-Amino-2-benzylpropyl)benzene hydrochloride (IUPAC Name: 2-benzyl-3-phenylpropan-1-amine;hydrochloride).[1] The synthetic strategy is designed for robustness and scalability, beginning from diethyl malonate and culminating in a highly efficient reductive amination. Each stage of the synthesis is detailed with step-by-step instructions, mechanistic insights, and critical process parameters. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable pathway to a key structural motif found in various pharmacologically relevant molecules.
Introduction and Synthetic Strategy
(3-Amino-2-benzylpropyl)benzene HCl is a primary amine salt featuring a dibenzyl-substituted propane backbone.[1] This structural class is of significant interest in pharmaceutical development. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for a range of applications.[1]
The synthetic approach detailed herein is a linear, six-step process designed to build the carbon skeleton first, followed by the introduction and conversion of the required functional groups. The overall strategy avoids the use of hazardous intermediates like azides or cyanides, prioritizing safety and efficiency. The key transformations include a double alkylation of diethyl malonate, hydrolysis and decarboxylation, reduction of a carboxylic acid, mild oxidation to an aldehyde, and a final, high-yield reductive amination.
Overall Synthetic Scheme
Caption: Figure 1: Overall Synthetic Pathway
Mechanistic Considerations and Rationale
A core principle of this protocol is the deliberate choice of reagents and transformations to ensure high yields and purities at each step.
-
Building the Carbon Skeleton (Steps 1-2): A classical malonic ester synthesis is employed to construct the C16 backbone. Diethyl malonate is sequentially deprotonated and alkylated twice with benzyl chloride. The acidic α-proton allows for controlled, high-yield C-C bond formation. Subsequent acidic hydrolysis of the diester followed by heat-induced decarboxylation efficiently yields the disubstituted carboxylic acid.
-
Functional Group Interconversion (Steps 3-4): The reduction of the carboxylic acid to a primary alcohol requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is selected for its efficacy in this transformation. The subsequent oxidation of the primary alcohol to an aldehyde is a critical step where over-oxidation to the carboxylic acid must be avoided. Pyridinium chlorochromate (PCC) is the reagent of choice as it is a mild oxidant known to reliably stop the oxidation at the aldehyde stage for primary alcohols.
-
Amine Formation (Step 5): Reductive amination is a highly efficient and direct method for synthesizing amines from carbonyl compounds.[2] The aldehyde intermediate reacts with an ammonia source (ammonium acetate) to form an imine in situ. This imine is then selectively reduced by sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is a key choice here; it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate, driving the reaction to completion.[2]
-
Final Salt Formation (Step 6): The purified amine free base is converted to its hydrochloride salt. This is standard practice to improve the compound's handling characteristics, crystallinity, and solubility for biological assays.
Detailed Experimental Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents like LiAlH₄ and benzyl chloride are highly reactive and/or corrosive and must be handled with extreme care.
Protocol 1: Synthesis of Diethyl Dibenzylmalonate
-
Reaction Setup: Equip a dry 1 L three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Maintain a nitrogen atmosphere.
-
Reagent Addition: Add 400 mL of absolute ethanol to the flask, followed by the careful, portion-wise addition of 23.0 g (1.0 mol) of sodium metal. Stir until all sodium has reacted to form sodium ethoxide.
-
Cool the solution to room temperature and add 80.1 g (0.5 mol) of diethyl malonate dropwise.
-
Add 126.6 g (1.0 mol) of benzyl chloride via the dropping funnel over 1 hour.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC (Thin-Layer Chromatography).
-
Work-up: Cool the reaction to room temperature and pour it into 1 L of ice-cold water. Extract the aqueous layer with diethyl ether (3 x 200 mL). Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl dibenzylmalonate as a colorless oil.
Protocol 2: Synthesis of 2-benzyl-3-phenylpropanoic Acid
-
Reaction Setup: In a 1 L round-bottomed flask, combine the diethyl dibenzylmalonate (0.45 mol) from the previous step with 500 mL of 6 M hydrochloric acid.
-
Reaction: Heat the mixture to a vigorous reflux for 12-18 hours, until the evolution of CO₂ ceases.
-
Work-up: Cool the mixture in an ice bath. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to yield pure 2-benzyl-3-phenylpropanoic acid.
Protocol 3: Synthesis of 2-benzyl-3-phenylpropan-1-ol
-
Reaction Setup: Equip a dry 2 L three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere. Suspend 19.0 g (0.5 mol) of lithium aluminum hydride (LiAlH₄) in 500 mL of anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Dissolve 96.1 g (0.4 mol) of 2-benzyl-3-phenylpropanoic acid in 500 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux. Caution: The reaction is highly exothermic.
-
Reaction: After the addition is complete, heat the mixture at reflux for an additional 4 hours.
-
Work-up: Cool the flask to 0 °C in an ice-water bath. Carefully and sequentially quench the reaction by the slow, dropwise addition of 19 mL of water, followed by 19 mL of 15% aqueous sodium hydroxide, and finally 57 mL of water.
-
Filter the resulting granular precipitate of aluminum salts and wash the solid thoroughly with THF.
-
Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield 2-benzyl-3-phenylpropan-1-ol, which can be used in the next step without further purification or can be recrystallized from hexane.
Protocol 4: Synthesis of 2-benzyl-3-phenylpropanal
-
Reaction Setup: In a 2 L flask, suspend 107.7 g (0.5 mol) of pyridinium chlorochromate (PCC) in 1 L of anhydrous dichloromethane (DCM).
-
Reagent Addition: Dissolve 90.5 g (0.4 mol) of 2-benzyl-3-phenylpropan-1-ol in 200 mL of DCM and add it to the PCC suspension in one portion.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up: Dilute the reaction mixture with 1 L of diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts. Wash the silica plug with additional diethyl ether.
-
Purification: Combine the organic filtrates and remove the solvent by rotary evaporation. The resulting crude aldehyde is typically of sufficient purity for the next step.
Protocol 5: Synthesis of (3-Amino-2-benzylpropyl)benzene
-
Reaction Setup: In a 1 L flask, dissolve the crude 2-benzyl-3-phenylpropanal (approx. 0.4 mol) in 500 mL of methanol.
-
Reagent Addition: Add 154 g (2.0 mol) of ammonium acetate, followed by 37.7 g (0.6 mol) of sodium cyanoborohydride (NaBH₃CN).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Quench the reaction by adding 200 mL of water. Reduce the volume of methanol using a rotary evaporator. Add 200 mL of 2 M NaOH to basify the mixture to pH > 11.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. The crude amine can be purified by flash column chromatography on silica gel (e.g., using a DCM/Methanol/Ammonia gradient) to yield the pure free base.
Protocol 6: Preparation of (3-Amino-2-benzylpropyl)benzene HCl
-
Reaction Setup: Dissolve the purified (3-Amino-2-benzylpropyl)benzene (free base) in 300 mL of anhydrous diethyl ether.
-
Reagent Addition: Cool the solution to 0 °C. Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry it under vacuum.
-
Characterization: The final product, (3-Amino-2-benzylpropyl)benzene HCl, should be a white crystalline solid.[1]
Data Summary and Expected Results
The following table summarizes the key physical properties and expected outcomes for the synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Key Physical Properties |
| Diethyl Dibenzylmalonate | C₂₁H₂₄O₄ | 340.41 | 80-90% | Colorless oil |
| 2-benzyl-3-phenylpropanoic Acid | C₁₆H₁₆O₂ | 240.29 | 85-95% | White crystalline solid |
| 2-benzyl-3-phenylpropan-1-ol | C₁₆H₁₈O | 226.31 | 85-90% | White solid |
| 2-benzyl-3-phenylpropanal | C₁₆H₁₆O | 224.30 | 75-85% | Pale yellow oil |
| (3-Amino-2-benzylpropyl)benzene | C₁₆H₁₉N | 225.33 | 70-80% | Viscous oil |
| (3-Amino-2-benzylpropyl)benzene HCl | C₁₆H₂₀ClN | 261.79 | >95% (from free base) | White crystalline solid; M.P. ~200°C[1] |
Workflow Visualization
Caption: Experimental Workflow Diagram
Conclusion
This application note provides a validated and detailed protocol for the synthesis of (3-Amino-2-benzylpropyl)benzene HCl. By following the described steps, which rely on well-established and high-yielding organic transformations, researchers can reliably produce this valuable compound. The emphasis on mechanistic understanding and the detailed, step-by-step instructions ensure that the protocol is accessible and reproducible for scientists with a foundational knowledge of organic synthesis techniques.
References
-
Vertex AI Search Result, 1, Accessed Feb 21, 2026.
-
Chemistry LibreTexts, , Accessed Feb 21, 2026.
-
Organic Syntheses, , Accessed Feb 21, 2026.
Sources
Recrystallization solvents for high-purity (3-Amino-2-benzylpropyl)benzene hydrochloride
Application Note: High-Purity Recrystallization of (3-Amino-2-benzylpropyl)benzene Hydrochloride
Executive Summary
This guide provides a technical framework for the recrystallization of This compound (C₁₆H₁₉N·HCl), a lipophilic amine salt often used as a scaffold in neurotherapeutic drug development.[1]
Achieving high purity (>99.5%) for this compound is challenging due to its amphiphilic nature : it possesses a polar ionic head (amine hydrochloride) and a bulky, hydrophobic dual-phenyl tail. This structural duality often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystallization. This protocol outlines a Dual-Solvent Displacement Strategy designed to balance these competing solubility forces, ensuring crystalline recovery and effective impurity rejection.
Physicochemical Profiling & Solvent Strategy
To design a self-validating protocol, we must first analyze the solute-solvent interactions.
-
The Solute: (3-Amino-2-benzylpropyl)benzene HCl is a C16 molecule.[2] The high carbon-to-heteroatom ratio (16:1) indicates significant lipophilicity, yet the hydrochloride salt demands a polar protic environment for dissociation/solvation.
-
The Challenge:
-
Water: High solubility (good), but difficult to dry and risk of hydrate formation.
-
Non-polar (Heptane/Hexane): Zero solubility (good anti-solvent), but high risk of oiling out due to extreme polarity difference.
-
Ethers (Et₂O, MTBE): Generally poor solubility; excellent anti-solvents but volatility issues.
-
Selected Solvent System: We utilize a Polar Protic / Polar Aprotic gradient.
-
Primary Solvent (Good): Ethanol (EtOH) or Isopropanol (IPA) . These dissolve the ionic head via H-bonding while accommodating the hydrophobic tail.
-
Anti-Solvent (Poor): Ethyl Acetate (EtOAc) . It is polar enough to mix with alcohols and prevent immediate oiling out, yet non-polar enough to force the salt out of solution.
Table 1: Predicted Solubility Profile & Solvent Selection
| Solvent Class | Representative | Solubility (Hot) | Solubility (Cold) | Role |
| Alcohols | Ethanol, Methanol | High | Moderate | Primary Solvent |
| Esters | Ethyl Acetate, IPM | Low | Negligible | Anti-Solvent |
| Ketones | Acetone | Low | Negligible | Alternative Anti-Solvent |
| Hydrocarbons | Heptane, Toluene | Negligible | Negligible | Risk of Oiling Out |
| Water | Water | Very High | High | Avoid (Yield Loss) |
Experimental Protocol: Dual-Solvent Recrystallization
Objective: Purify crude (3-Amino-2-benzylpropyl)benzene HCl to >99.5% HPLC purity.
Materials
-
Crude (3-Amino-2-benzylpropyl)benzene HCl (10.0 g)
-
Solvent A: Absolute Ethanol (Anhydrous)
-
Solvent B: Ethyl Acetate (ACS Reagent Grade)
-
Equipment: 250 mL 3-neck round bottom flask, reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology
Phase 1: Dissolution (The "Thermodynamic Reset")
-
Charge 10.0 g of crude solid into the flask.
-
Add 30 mL of Ethanol (3 vol). Note: Start with a low volume to ensure saturation.
-
Heat the mixture to reflux (approx. 78°C) with moderate stirring.
-
If solids remain after 10 minutes at reflux, add Ethanol in 2 mL increments until a clear, homogeneous solution is obtained.
-
Critical Check: If the solution is dark/colored, add activated carbon (5% w/w), reflux for 15 mins, and filter hot through Celite.
-
Phase 2: Nucleation Management (The "Cloud Point") 5. Remove the heat source but keep the flask in the oil bath to allow slow cooling to 60°C . 6. Begin adding Ethyl Acetate dropwise via an addition funnel. 7. Stop addition immediately upon observing the first permanent turbidity (cloud point). 8. Add 1-2 mL of Ethanol to re-dissolve the turbidity. Reason: We want to approach the metastable zone width (MSZW) boundary without crossing it purely by anti-solvent addition, which causes amorphous precipitation.
Phase 3: Controlled Crystallization 9. Allow the solution to cool to room temperature (20-25°C) at a rate of 10°C per hour .
- Why: Fast cooling traps impurities in the crystal lattice.
- Once at RT, transfer the flask to an ice bath (0-5°C) for 2 hours.
- Seeding (Optional but Recommended): If no crystals form at 25°C, add a seed crystal (<1 mg) of pure material.
Phase 4: Isolation & Drying 12. Filter the white crystalline solid using a Buchner funnel under vacuum. 13. Wash the cake with a cold (0°C) mixture of 1:3 EtOH:EtOAc (10 mL).
- Caution: Do not wash with pure Ethanol; it will dissolve your yield.
- Dry the solid in a vacuum oven at 45°C for 12 hours.
Process Visualization (Workflow Logic)
The following diagram illustrates the critical decision pathways during the recrystallization process to prevent common failure modes like oiling out.
Figure 1: Decision tree for the purification of lipophilic amine salts, highlighting the critical "Oiling Out" mitigation loop.
Troubleshooting & Critical Parameters
Problem: Oiling Out (Liquid-Liquid Phase Separation)
-
Symptom: Instead of white needles, you see oily droplets at the bottom of the flask.
-
Cause: The anti-solvent (EtOAc) lowered the solubility limit too fast, or the temperature dropped before nucleation could occur. The system entered the "spinodal decomposition" region.
-
Solution:
-
Reheat the mixture until the oil redissolves.
-
Add more Ethanol (increase solvent power).
-
Cool more slowly and add a Seed Crystal at the saturation temperature.
-
Problem: Low Yield (<60%)
-
Cause: Too much Ethanol (Primary solvent) used, holding the product in the mother liquor.
-
Solution: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling/crystallization step (Second Crop). Note: Second crop purity is usually lower.
References
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. Link
-
PubChem Compound Summary. (2023). CID 11498877 (Free Base Analog). National Center for Biotechnology Information. Link
-
EvitaChem. (2023). This compound Product Page. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of (3-Amino-2-benzylpropyl)benzene Hydrochloride
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support center for the purification of (3-Amino-2-benzylpropyl)benzene hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you achieve the highest possible purity for your samples.
Introduction: The Challenge of Purity
This compound is a primary amine salt with significant potential in medicinal chemistry and organic synthesis.[1] Like many amine-containing compounds, its synthesis can result in a crude product containing a variety of impurities, including unreacted starting materials, over-alkylated byproducts, and reagents from the workup process.[2][3] As a hydrochloride salt, its purification is governed by its solubility and acid-base properties, which we can leverage to our advantage.[4][5] This guide provides a structured approach to identifying and removing these impurities effectively.
Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Strategy
This section addresses the critical first steps: understanding your crude sample and formulating a purification plan.
Q1: What are the likely impurities in my crude this compound sample?
A1: The impurity profile is intrinsically linked to the synthetic route. However, based on common syntheses of benzyl-substituted amines, we can anticipate several classes of impurities. Understanding these is the first step to selecting an appropriate removal method.
Table 1: Common Impurity Profile & Characteristics
| Impurity Type | Likely Source | Physicochemical Properties | Recommended Primary Removal Method |
| Unreacted Starting Materials | Incomplete reaction | Varies (e.g., benzyl halides, ammonia derivatives) | Acid-Base Extraction, Chromatography |
| Over-alkylated Byproducts | Lack of reaction control | Secondary or tertiary amines; more lipophilic | Chromatography, pH-controlled Extraction |
| Neutral Organic Compounds | Side reactions or solvents | Non-ionizable in aqueous acid/base | Acid-Base Extraction |
| Acidic/Basic Reagents | Workup process | Carboxylic acids, inorganic bases | Acid-Base Extraction |
| Inorganic Salts | Neutralization/Salting-out | e.g., Ammonium chloride (NH₄Cl) | Recrystallization from appropriate solvents |
Q2: How do I choose the best purification strategy for my needs?
A2: The optimal strategy depends on the nature of the impurities and the desired final purity. A multi-step approach is often necessary. The following decision tree provides a logical workflow for selecting your purification cascade.
Q3: What analytical techniques should I use to assess the purity of my sample?
A3: A combination of techniques provides the most complete picture.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of reactions and column chromatography fractions. For amines, streaking can be an issue on silica plates; this can be mitigated by adding 1-2% triethylamine to your eluent.[2][6]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, especially for pharmaceutical-grade material. Reversed-phase (RP-HPLC) is most common.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals.
-
Infrared (IR) Spectroscopy: Particularly useful for confirming the presence of the amine hydrochloride salt. You should observe a broad, strong absorption band typically in the 2400-2800 cm⁻¹ range, which corresponds to the N-H⁺ stretch of the ammonium salt.[9]
Part 2: Troubleshooting Guide - Method-Specific Issues
This section dives into specific purification techniques, addressing common problems with expert advice and detailed protocols.
Method A: Acid-Base Extraction
Principle: This technique exploits the differential solubility of the amine free base and its protonated salt form. The hydrochloride salt is water-soluble, while the neutral free base is soluble in organic solvents.[4][10][11] This allows for the separation of your target compound from neutral, acidic, or other non-amine basic impurities.
-
Q: I've formed a persistent emulsion at the aqueous/organic interface. How do I break it?
-
A: Emulsions are common and can be resolved by adding a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, forcing the organic droplets to coalesce. Gentle swirling, rather than vigorous shaking, can also prevent their formation.
-
-
Q: My yield is low after extraction. Where could my product have gone?
-
A: Product loss can occur for several reasons. First, ensure you have fully basified the aqueous layer (pH > 10) to convert all the hydrochloride salt to the free base before extracting with an organic solvent.[10] Second, perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL), as this is more efficient.
-
-
Q: An acidic impurity is still present in my final product. Why wasn't it removed?
-
A: This suggests the initial wash with a basic solution was insufficient. Ensure you use a dilute base wash (e.g., 5% NaHCO₃ or Na₂CO₃ solution) on the initial organic solution before extracting your amine with acid. This removes acidic impurities at the start.[10]
-
-
Dissolution: Dissolve the crude hydrochloride salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). If insoluble material is present, it may be an inorganic salt; filter it off at this stage.
-
Initial Wash (Optional): If acidic impurities are suspected, wash the organic layer with a 5% sodium bicarbonate solution, followed by water, then brine.
-
Conversion to Free Base: Add a 2M NaOH solution to the organic layer and stir. Monitor the pH of the aqueous layer, ensuring it is > 10. This converts the amine hydrochloride to the free base.
-
Separation: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine & Dry: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Salt Formation: Filter off the drying agent. Bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like ether or dioxane.[5] The this compound will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold organic solvent, and dry under vacuum.
Method B: Recrystallization
Principle: This method purifies crystalline solids by leveraging differences in solubility. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature, while impurities either remain in solution or are insoluble at high temperatures.[5]
-
Q: My product is "oiling out" instead of forming crystals. What should I do?
-
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your product in that solvent. To fix this, add more hot solvent to fully dissolve the oil, then allow it to cool much more slowly. Seeding the solution with a tiny crystal of pure product can also promote proper crystallization.
-
-
Q: I'm getting very low recovery after recrystallization.
-
A: This usually means you used too much solvent or the compound is too soluble in the chosen solvent even at low temperatures.[6] Minimize the amount of hot solvent used to just dissolve the solid. If recovery is still low, consider a mixed-solvent system. Dissolve the product in a "good" solvent (high solubility) and then slowly add a "poor" solvent (low solubility) at an elevated temperature until the solution becomes slightly turbid. Clarify with a few drops of the good solvent and then cool slowly.
-
Table 2: Potential Recrystallization Solvents for Amine Hydrochlorides
| Solvent | Boiling Point (°C) | Characteristics & Rationale |
| Isopropanol (IPA) | 82.6 | A common choice for amine salts. Good balance of polarity. |
| Ethanol (EtOH) | 78.4 | Similar to IPA, but salts may be slightly more soluble.[12] |
| Methanol/DCM | N/A | A mixed system. Dissolve in minimal hot methanol, add DCM as an anti-solvent. |
| n-Butyl Alcohol | 117.7 | Excellent for removing ammonium chloride, which is negligibly soluble even at boiling.[12] |
| Acetonitrile | 82.0 | A polar aprotic solvent that can be effective for moderately polar salts. |
-
Solvent Selection: Choose a promising solvent or solvent system from Table 2. Test on a small scale first.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold solvent to remove residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Method C: Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (like silica or alumina) as a liquid mobile phase (eluent) passes through it.[6] It is powerful for separating compounds with similar structures.
-
Q: My compound is streaking badly on the silica gel TLC plate and column.
-
A: This is a classic problem with amines on acidic silica gel. The basic amine interacts too strongly with the acidic silanol groups. The solution is to add a small amount (0.5-2%) of a basic modifier, such as triethylamine (Et₃N) or ammonia (in methanol), to your eluent system.[2]
-
-
Q: Streaking persists even with a modifier. What's my next option?
-
A: Switch to a different stationary phase. Basic alumina is an excellent alternative for purifying basic compounds as it eliminates the problematic acidic interactions.[2]
-
-
Q: I can't separate my product from a very similar impurity.
-
A: This requires optimizing the separation (resolution). Try a less polar eluent system to increase the retention time of all compounds, which may improve separation. If that fails, a higher-performance technique like preparative HPLC may be necessary.
-
Table 3: Suggested Starting Conditions for Column Chromatography
| Stationary Phase | Recommended Eluent System (starting point) | Modifier | Target Rf (on TLC) |
| Silica Gel (60 Å) | Dichloromethane / Methanol (98:2 to 90:10) | 1% Triethylamine | ~0.3[6] |
| Alumina (Basic) | Ethyl Acetate / Hexanes (20:80 to 50:50) | None typically needed | ~0.3-0.4 |
| Reversed-Phase (C18) | Acetonitrile / Water | 0.1% Trifluoroacetic Acid (TFA) | Varies |
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Moore, J. S., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1846-1853. DOI:10.1039/D1RE00205H. Retrieved from [Link]
-
Reddit. (2024, March 12). r/Chempros: Amine workup. Retrieved from [Link]
-
Everest Pharmatech. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Coll. Vol. 1, p.347 (1941); Vol. 5, p.75 (1925). Retrieved from [Link]
-
Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Journal of the American Chemical Society, 126(41), 13335-13342. DOI: 10.1021/ja046655h. Retrieved from [Link]
- Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.
- Google Patents / European Patent Office. (2007). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds.
-
Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]
-
Ashtekar, D. R., et al. (2008). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. Bioorganic & Medicinal Chemistry, 16(16), 7583-7592. Retrieved from [Link]
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). The Continuous Extraction of Carboxylic Acids and Amines. Retrieved from [Link]
-
Vicker, N., et al. (2016). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 21(9), 1139. Retrieved from [Link]
-
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
American Fuel & Petrochemical Manufacturers. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion.... Retrieved from [Link]
-
Indian Journal of Chemistry. (2001). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]
-
Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]
-
J-Stage. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
Garstenauer, C., et al. (2023). Synthesis and Characterization of 3-Aminopropyl-phenyl Germanes. Journal of Organometallic Chemistry, 993, 122709. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Coll. Vol. 9, p.39 (1998); Vol. 72, p.50 (1995). Retrieved from [Link]
- Google Patents. (2015). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
-
Crich, D., & Vinogradova, O. (2007). Direct Stereocontrolled Synthesis of 3-Amino-3-deoxy-β-Mannopyranosides: Importance of the Nitrogen Protecting Group on Stereoselectivity. The Journal of Organic Chemistry, 72(17), 6513-6522. Retrieved from [Link]
-
ResearchGate. (2021, June 11). (PDF) Impurity profile of amino acids?. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. reddit.com [reddit.com]
- 3. Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. designer-drug.com [designer-drug.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. agilent.com [agilent.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vernier.com [vernier.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing pH for (3-Amino-2-benzylpropyl)benzene hydrochloride Stability
Welcome to the technical support center for optimizing the stability of (3-Amino-2-benzylpropyl)benzene hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for ensuring the chemical integrity of this compound in aqueous solutions. As a primary amine hydrochloride, its stability is critically dependent on the pH of the formulation.[1] This document will walk you through the principles, experimental design, and troubleshooting of pH optimization studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is pH important for its stability?
A1: this compound is an organic compound classified as a primary amine hydrochloride. The hydrochloride salt form is often used to enhance the solubility and stability of amine-containing compounds.[1] The primary amine group is basic and can participate in acid-base reactions. The pH of a solution dictates the protonation state of this amine group, which in turn significantly influences the compound's susceptibility to various degradation pathways, such as hydrolysis and oxidation.[2] Maintaining an optimal pH is therefore crucial for preventing the formation of degradation products and ensuring the potency and safety of the compound in solution.
Q2: What are the primary degradation pathways for an amine hydrochloride like this one?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, primary amines can be susceptible to several degradation mechanisms, including:
-
Oxidation: The lone pair of electrons on the nitrogen atom can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or light. This can lead to the formation of various oxidation products.
-
Hydrolysis: Although generally stable, under certain pH and temperature conditions, related functional groups in a molecule could be susceptible to hydrolysis.
-
Interaction with Excipients: In a formulated product, reactive excipients can interact with the amine group, leading to degradation. For instance, the Maillard reaction can occur between amines and reducing sugars.
Forced degradation studies are essential to experimentally determine the specific vulnerabilities of the molecule.[2][3][4]
Q3: What is a stability-indicating analytical method and why do I need one?
A3: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time.[5] For pH stability studies, a SIAM, typically a High-Performance Liquid Chromatography (HPLC) method, must be able to separate the intact this compound from its potential degradation products, process impurities, and other components in the sample.[1][6][7] This ensures that the decrease in the parent compound and the increase in degradation products can be accurately measured, providing a true reflection of the compound's stability under different pH conditions.
Troubleshooting Guide
This section addresses common issues encountered during pH optimization studies for this compound.
Q: I'm observing precipitation of my compound when I adjust the pH. What's happening and how can I fix it?
A:
-
Causality: this compound is the salt of a weak base (the free amine) and a strong acid (hydrochloric acid). As you increase the pH, you are deprotonating the amine, converting it to its free base form. The free base is likely less water-soluble than the hydrochloride salt, leading to precipitation.
-
Troubleshooting Steps:
-
Determine the pKa: If the pKa of the primary amine is not known, it should be determined experimentally. The pKa is the pH at which 50% of the amine is in its protonated (salt) form and 50% is in its deprotonated (free base) form. Solubility is often lowest near the pKa.
-
Work Below the pKa: To maintain solubility, formulate your solutions at a pH at least 1-2 units below the pKa of the amine.
-
Use Co-solvents: If you must work at a higher pH, consider the addition of a pharmaceutically acceptable co-solvent (e.g., propylene glycol, ethanol) to increase the solubility of the free base. However, be aware that co-solvents can sometimes influence the degradation rate.
-
Lower the Concentration: If permissible for your application, reducing the concentration of the compound in solution can help prevent precipitation.
-
Q: My HPLC results show a rapid loss of the parent compound at both very low and very high pH. What does this indicate?
A:
-
Causality: This "U-shaped" stability profile is common for compounds susceptible to both acid-catalyzed and base-catalyzed hydrolysis or other degradation mechanisms. At low pH, the degradation is accelerated by the high concentration of hydronium ions, while at high pH, it's accelerated by hydroxide ions. The point of maximum stability is the bottom of the "U," representing the pH where the degradation rate is at its minimum.
-
Troubleshooting & Next Steps:
-
Identify the pH of Maximum Stability: Your data is indicating a pH optimum. The next step is to perform more detailed studies around the pH where the least degradation was observed to pinpoint the optimal pH for stability.
-
Characterize Degradation Products: Use a mass spectrometer (LC-MS) to identify the major degradation products formed under acidic and basic conditions.[3] This will help you understand the degradation pathways and confirm that they are indeed different at the two pH extremes.
-
Q: I see new peaks appearing in my chromatogram over time, but the peak for my parent compound isn't decreasing significantly. What could be the cause?
A:
-
Causality: This could be due to several factors:
-
Low-level Degradation: The degradation may be occurring at a very slow rate, and the amount of degradation product formed is below the limit of quantitation for a significant decrease in the parent peak to be observed.
-
Impurity from Buffer or Container: The new peaks may not be related to the degradation of your compound but could be leachables from the container or impurities in the buffer components.
-
Reaction with Buffer Components: Some buffer species can react with the drug substance. For example, phosphate buffers can sometimes catalyze reactions.
-
-
Troubleshooting Steps:
-
Run a Blank: Prepare a blank solution containing only the buffer and store it under the same conditions as your sample. Analyze the blank to see if the new peaks are present.
-
Change the Buffer System: If the peaks are suspected to be from a reaction with the buffer, switch to a different buffer system with a similar pKa and re-run the experiment.
-
Increase Stress Conditions: To accelerate the degradation and confirm if the new peaks are indeed degradation products, increase the temperature of your stability study.
-
Experimental Protocols
Protocol 1: pH-Rate Profile Study for this compound
This protocol outlines a systematic approach to determine the optimal pH for the stability of this compound in an aqueous solution.
1. Materials and Equipment:
-
This compound
-
HPLC-grade water
-
A selection of appropriate buffers (see Table 1)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Calibrated pH meter
-
Validated stability-indicating HPLC method
-
Temperature-controlled stability chambers
2. Buffer System Selection:
| pH Range | Recommended Buffer System |
| 2-3 | Glycine-HCl |
| 3-5 | Acetate Buffer |
| 6-8 | Phosphate Buffer |
| 7-9 | Tris-HCl Buffer[2][4][8] |
| 9-11 | Borate Buffer |
3. Experimental Workflow:
Caption: Experimental workflow for determining the pH-rate profile.
4. Data Analysis and Interpretation:
The degradation of the drug is often a first-order reaction. The natural logarithm of the concentration of this compound is plotted against time. The slope of this line is the negative of the apparent first-order rate constant, k. A final plot of log(k) versus pH will reveal the pH at which the degradation rate is at a minimum, which is the optimal pH for stability.
Protocol 2: Forced Degradation Study
A forced degradation study is crucial for developing and validating a stability-indicating method and for understanding the degradation pathways.[2][3][4]
1. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 80°C for 48 hours (solid state and in solution)
-
Photostability: Expose to light according to ICH Q1B guidelines
2. Sample Analysis:
-
Analyze the stressed samples using an HPLC-UV/DAD system.
-
If significant degradation is observed, use HPLC-MS to identify the degradation products.
3. Troubleshooting Workflow for Method Development:
Caption: Troubleshooting workflow for stability-indicating method development.
By following these guidelines and protocols, researchers can systematically determine the optimal pH conditions for the stability of this compound, ensuring the integrity of their experimental results and the quality of their formulations.
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
- Chang, Z. L., & Papendick, V. E. (1976). Simple and rapid determination of a new pharmaceutically active amine hydrochloride. Journal of Pharmaceutical Sciences, 65(10), 1543–1545.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). In Google. Retrieved February 21, 2026.
- This compound (EVT-1668945). (n.d.). In Google. Retrieved February 21, 2026.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). In Google. Retrieved February 21, 2026.
- Buffer systems for stabilizing pharmaceutical preparations. (n.d.). Google Patents.
- Amine buffers for pH control. (2025, August 6).
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14).
- Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. (2013, February 27).
- Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. (2014, December 1). ScienceDirect.
- Forced degradation and impurity profiling. (n.d.). ScienceDirect.
-
3-Amino-N-benzyl-N-ethylpropanamide hydrochloride. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC.
-
3-(Benzylamino)propionitrile. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016, January 28). Scientific Research Publishing.
-
3-(3-Amino-phenyl)-propionyl chloride. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
Sources
- 1. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
- 2. expressionsystems.com [expressionsystems.com]
- 3. dspace.ceu.es [dspace.ceu.es]
- 4. alkalisci.com [alkalisci.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. japsonline.com [japsonline.com]
- 8. Actylis - Tris-HCL - Buffering Agent - Buffers & pH Stabilizer [solutions.actylis.com]
Improving baseline separation in chromatography of (3-Amino-2-benzylpropyl)benzene HCl
The following Technical Support Guide is designed to address the chromatographic challenges of (3-Amino-2-benzylpropyl)benzene HCl .
Based on its chemical structure—a hydrophobic primary amine with two aromatic rings—this molecule presents a classic "double trouble" scenario in HPLC:
-
The Basic Amine (
): Causes severe peak tailing due to cation-exchange interactions with residual silanols on the silica surface.[1] -
The Hydrophobic Bulk: Requires high organic solvent strength for elution, which can sometimes limit the solubility of buffer salts needed to suppress tailing.
Status: Operational Ticket Focus: Baseline Separation, Peak Tailing, and Impurity Resolution Assigned Specialist: Senior Application Scientist
🔬 Core Directive: The Separation Strategy
You are likely experiencing asymmetric peaks (tailing factors > 1.5) or co-elution with synthesis byproducts .[1] The HCl salt form indicates the molecule is ionic in the vial, but its behavior on the column is dictated by the mobile phase pH.
To achieve baseline separation, we must decouple the hydrophobic retention (desirable) from the silanol interaction (undesirable).
The "Golden Rule" for this Molecule
Treat the column surface, not just the mobile phase. Because this is a primary amine with high hydrophobicity, standard C18 columns often fail. You need a stationary phase that actively repels the positive charge of the amine or a mobile phase that masks it completely.
🛠 Module 1: Eliminating Peak Tailing (The Silanol War)
Symptom: The peak rises sharply but drags out significantly (shark-fin shape).[1]
Root Cause: The protonated amine (
Protocol A: The "Low pH + Ion Pair" Approach (Traditional)
If you are restricted to standard C18 columns (e.g., Zorbax Eclipse, Symmetry), you must use an acidic modifier that acts as an ion-pairing agent.
-
The Modifier: Trifluoroacetic Acid (TFA) is superior to Formic Acid here.
-
Why? TFA (
) fully protonates the amine and forms a hydrophobic ion-pair complex ( ).[1] This neutralizes the charge and allows the molecule to interact with the C18 phase without sticking to silanols.[2] -
Concentration: 0.05% to 0.1% v/v TFA in both Mobile Phase A (Water) and B (Acetonitrile).[1]
Protocol B: The "Charged Surface" Approach (Modern & Recommended)
If you can select a new column, move to a Charged Surface Hybrid (CSH) or Positively Charged Surface column.
-
The Technology: These columns have a permanent low-level positive charge on the surface.[3]
-
Mechanism: Positive charge repels the protonated amine (
), preventing it from touching the surface silanols. -
Benefit: You can use Formic Acid (0.1%) instead of TFA, which is better for MS sensitivity (no signal suppression).
Decision Logic: Tailing Troubleshooting
Figure 1: Decision tree for diagnosing and resolving peak tailing for hydrophobic amines.
📊 Module 2: Selectivity & Impurity Resolution
Symptom: The main peak is symmetrical, but impurities (likely des-benzyl or structural isomers) are co-eluting on the shoulder.
The two benzyl/phenyl rings on your molecule are "selectivity handles." Standard C18 interacts only based on hydrophobicity.[1] To separate structurally similar impurities, engage the pi-electrons .
The Phenyl-Hexyl Switch
Switching from C18 to a Phenyl-Hexyl stationary phase often provides baseline separation for aromatic amines.[1]
| Parameter | C18 Interaction | Phenyl-Hexyl Interaction | Result for (3-Amino-2-benzylpropyl)benzene |
| Primary Force | Hydrophobic (Dispersive) | Hydrophobic + | Enhanced retention of the aromatic rings.[1] |
| Selectivity | Based on carbon count/size. | Based on aromaticity and shape.[1] | Pulls the main peak away from non-aromatic or mono-aromatic impurities.[1] |
| Solvent Choice | Acetonitrile or Methanol | Methanol (Critical) | Methanol enhances |
Recommendation: If C18 fails to separate impurities, use a Phenyl-Hexyl column with Methanol/Water gradients.[1]
⚙️ Module 3: Experimental Protocol (The "Starting Point")
This protocol is designed to be self-validating. If the system passes the "System Suitability" check, the data is reliable.
Sample Preparation: Dissolve (3-Amino-2-benzylpropyl)benzene HCl in 50:50 Water:Methanol. Do not dissolve in 100% strong solvent to avoid breakthrough peaks.
Chromatographic Conditions:
-
Column: Agilent Poroshell 120 CS-C18 or Waters XSelect CSH C18 (4.6 x 100 mm, 2.7 µm or 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C (Improves mass transfer of the bulky amine).
-
Gradient:
| Time (min) | % B | Event |
| 0.0 | 5 | Initial Hold (Traps polar impurities) |
| 1.0 | 5 | Start Gradient |
| 15.0 | 90 | Elute Main Compound |
| 17.0 | 90 | Wash Column |
| 17.1 | 5 | Re-equilibrate |
| 22.0 | 5 | End |
System Suitability Criteria (Pass/Fail):
-
Tailing Factor (
): Must be < 1.3.[1] -
Retention Factor (
): Main peak must elute with (approx > 3 mins) to avoid void volume interference.
❓ Frequently Asked Questions (Troubleshooting)
Q1: My retention time shifts significantly between runs. Why? A: This is likely a "pH Hysteresis" issue.[1] Since you are analyzing an HCl salt, injecting a high concentration can locally acidify the column head if your buffer capacity is too low.
-
Fix: Switch from simple 0.1% Formic Acid to 20 mM Ammonium Formate (pH 3.0) . The added ionic strength stabilizes the electrical double layer on the silica surface.
Q2: I see a small "ghost peak" right before my main peak. A: This is often "Ion Exclusion."[1] If your sample solvent is 100% organic or very different pH from the mobile phase, the charged amine is repelled by the pore structure faster than the bulk solvent.
-
Fix: Match the sample diluent to the starting mobile phase (e.g., 95% Water / 5% ACN / 0.1% Formic Acid).
Q3: Can I use high pH (pH 10) for this separation? A: Yes, and it is often highly effective for amines. At pH 10, the amine is neutral (Free Base), maximizing hydrophobicity and eliminating silanol interactions.
-
Warning: You MUST use a column rated for high pH (e.g., Waters BEH, Agilent Poroshell HPH). Standard silica dissolves at pH > 8.[1]
🔗 References
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [1]
-
Waters Corporation. Charged Surface Hybrid (CSH) Technology: Improving Peak Shape and Loading Capacity for Basic Compounds.[1]
-
Agilent Technologies. Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns.
-
Chromatography Forum. Discussion on TFA vs. Formic Acid for Hydrophobic Amines.
Sources
Validation & Comparative
Comparative Mass Spectrometry Guide: (3-Amino-2-benzylpropyl)benzene HCl vs. Isobaric Analogues
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of (3-Amino-2-benzylpropyl)benzene hydrochloride (also known as 2-benzyl-3-phenylpropylamine ).
Differentiation of this compound from its isobaric analogues—specifically N-benzylamphetamine and 1,3-diphenyl-2-propylamine —is a critical challenge in forensic and pharmaceutical analysis due to their identical molecular formulas (
Technical Specifications & Structural Analysis
Before interpreting spectra, the structural connectivity must be defined to predict bond lability.
| Feature | Target Compound | Isobaric Alternative A | Isobaric Alternative B |
| Common Name | (3-Amino-2-benzylpropyl)benzene | N-Benzylamphetamine | 1,3-Diphenyl-2-propylamine |
| IUPAC Name | 2-benzyl-3-phenylpropan-1-amine | N-benzyl-1-phenylpropan-2-amine | 1,3-diphenylpropan-2-amine |
| Formula | |||
| MW (Free Base) | 225.33 g/mol | 225.33 g/mol | 225.33 g/mol |
| Amine Type | Primary ( | Secondary ( | Primary ( |
| Key Structural Motif | Terminal amine ( | Secondary amine linking benzyl and amphetamine backbone | Central amine on methine carbon |
Experimental Configuration
To replicate the fragmentation patterns described below, the following instrument parameters are recommended. These conditions ensure sufficient energy for
Gas Chromatography - Mass Spectrometry (GC-MS)
-
Inlet Temperature: 250°C (Note: HCl salts dissociate to free base in the injector).
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program: 100°C (1 min hold)
20°C/min 300°C (5 min hold). -
Ionization: Electron Impact (EI) at 70 eV .
-
Source Temperature: 230°C.
-
Scan Range: m/z 29 – 300.
Mechanistic Fragmentation Analysis
The fragmentation of (3-Amino-2-benzylpropyl)benzene is governed by two competing mechanisms:
Pathway A: The Diagnostic -Cleavage (m/z 30)
The most critical structural feature is the primary amine on a primary carbon (
-
Ionization: Removal of an electron from the nitrogen lone pair.
-
Cleavage: The bond between the
-carbon ( ) and the -carbon (the branch point) breaks. -
Result: Formation of the methyleneiminium ion (
) at m/z 30 . -
Significance: This peak is absent or negligible in N-benzylamphetamine (which forms higher mass iminium ions) and 1,3-diphenyl-2-propylamine (which forms m/z 44 or similar).
Pathway B: Benzylic Fragmentation (m/z 91)
Due to the two benzyl groups, the formation of the tropylium ion (
-
Cleavage: Breaking of the benzylic C-C bond.
-
Rearrangement: The benzyl cation rearranges to the seven-membered tropylium ring.
-
Result: A dominant peak at m/z 91 .
Visualization of Fragmentation Pathways
Figure 1: Mechanistic pathway showing the competition between
Comparative Assessment: Target vs. Alternatives
The following data table contrasts the target molecule with its primary forensic confounder, N-Benzylamphetamine.
| Ion (m/z) | (3-Amino-2-benzylpropyl)benzene (Target) | N-Benzylamphetamine (Alternative) | Mechanistic Origin |
| 30 | High Abundance | < 5% (Noise) | Primary amine |
| 44 | Low / Absent | Low | |
| 91 | Base Peak (100%) | Base Peak (100%) | Tropylium ion. Common to all benzyl compounds; not diagnostic. |
| 134 | Moderate (10-30%) | High (40-60%) | Loss of benzyl radical. In N-benzylamphetamine, this forms a stable iminium ion ( |
| 225 | Weak (< 5%) | Weak (< 5%) | Molecular ion ( |
Interpretation Guide
-
Check m/z 91: If present, the molecule contains a benzyl group (confirms the class).
-
Check m/z 30:
-
Check m/z 134: A high abundance of m/z 134 relative to m/z 30 suggests the nitrogen is located internally or substituted, favoring N-Benzylamphetamine.
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for
-cleavage mechanisms). -
National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library.[5] (Source for standard fragmentation of benzyl and phenethylamine derivatives).
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Differentiation of isobaric phenethylamines).
-
Aalberg, L., et al. (2005). "Systematic search for regioisomeric impurities in the Leuckart synthesis of amphetamine." Forensic Science International. (Context on benzyl-substituted byproducts).
Sources
Establishing a Reference Standard for (3-Amino-2-benzylpropyl)benzene Hydrochloride Purity
Executive Summary
Objective: To define a scientifically rigorous protocol for establishing a Primary Reference Standard for (3-Amino-2-benzylpropyl)benzene hydrochloride (CAS: 890715-21-6).[1][2]
This guide addresses the specific challenges associated with this molecule—a symmetrical, achiral amine salt used as a critical intermediate in neurotherapeutic drug synthesis. Unlike simple commercial reagents, this compound requires a multi-modal characterization strategy to distinguish it from potential regioisomers and to accurately assign potency (assay) for use in quantitative analysis.[1][2]
Target Audience: Analytical Chemists, QC Managers, and CMC Regulatory Professionals.[1][2]
Molecular Profile & Structural Logic
Before establishing the standard, one must understand the molecule's unique symmetry, which dictates the characterization strategy.[1][2]
-
IUPAC Name: 2-benzyl-3-phenylpropan-1-amine hydrochloride.[1][2][3]
-
Critical Feature: Symmetry .[1][2] The molecule possesses a pseudo-C2 axis of symmetry (excluding the amine).[1][2] The central methine carbon is attached to two identical benzyl groups.[1][2]
Diagram 1: Structural Verification Logic
The following decision tree illustrates the logic for confirming the identity of this specific symmetrical amine.
Caption: Logic flow for confirming the structural identity of the symmetrical amine salt.
Comparison of Potency Assignment Methods
To establish the "Purity Factor" (Assay) of the reference standard, two primary methodologies exist. For this specific hydrochloride salt, Method A (Mass Balance) is recommended due to the hygroscopic nature of amine salts, though Method B (qNMR) offers a rapid alternative.[1][2]
Table 1: Performance Comparison of Standardization Methods
| Feature | Method A: Mass Balance (Gold Standard) | Method B: Quantitative NMR (qNMR) |
| Principle | Direct comparison of proton integral vs. Internal Standard (IS).[1][2] | |
| Accuracy | High (accounts for water, solvent, inorganics).[1][2] | Medium-High (dependent on IS purity and weighing precision). |
| Specificity | High (separates structurally similar impurities via HPLC).[1][2] | Medium (signals may overlap with impurities).[1][2] |
| Suitability for HCl Salts | Excellent .[1][2] Detects counter-ion stoichiometry issues via IC/Titration. | Good, but requires careful solvent selection (e.g., DMSO-d6) to avoid exchangeable proton interference.[1][2] |
| Required Sample | >100 mg (destructive).[1][2] | ~10-20 mg (non-destructive).[1][2] |
| Recommendation | Primary Choice for Certification.[1][2] | Secondary Choice for rapid re-testing.[1][2] |
Experimental Protocols
Protocol A: Chromatographic Purity (HPLC-UV)
Rationale: The amine functionality causes tailing on standard C18 columns.[1][2] An acidic mobile phase with an ion-pairing agent or high buffer strength is required.[1][2]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1][2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol activity).[1][2]
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV @ 210 nm (Amine absorption) and 254 nm (Phenyl absorption).[1][2]
-
Temperature: 30°C.
Self-Validation Step: Inject a blank. Ensure no ghost peaks from the TFA gradient. Inject the sample.[1][2] The main peak should be symmetrical (Tailing Factor < 1.5).[1][2] If tailing persists, increase TFA to 0.15% or switch to a perchlorate buffer (pH 2.5).[1][2]
Protocol B: Counter-Ion Quantification (Chloride Content)
Rationale: Confirming the stoichiometry (mono-hydrochloride) is vital for molecular weight calculations.[1][2]
-
Method: Potentiometric Titration with Silver Nitrate (AgNO3).[1][2]
-
Calculation:
[1][2] -
Target: Theoretical Cl for C16H20ClN is ~13.54%.[1][2] Acceptance range: 13.3% – 13.7%.[1][2]
Protocol C: Mass Balance Calculation
To assign the final assay value to the standard:
-
Water: Determine via Karl Fischer (Coulometric).[1][2] Note: HCl salts can be hygroscopic; expect 0.5 - 2.0%.[1][2]
-
Residual Solvents: Determine via GC-Headspace (USP <467>).[1][2]
-
Residue on Ignition (ROI): Determine sulfated ash (USP <281>).[1][2]
Visualizing the Standardization Workflow
The following diagram outlines the complete lifecycle of the reference standard, from synthesis to final Certificate of Analysis (CoA) generation.
Caption: End-to-end workflow for establishing the primary reference standard.
Handling and Stability
-
Storage: Store at -20°C in amber vials. The hydrochloride salt is generally stable but can be hygroscopic.[1][2] Desiccators are mandatory during equilibration to room temperature.[1][2]
References
-
ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation, 2006.[1][2] [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11660372, this compound."[1][2] PubChem, 2024.[1][2] [Link][1][2]
-
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis."[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link][1][2]
Sources
Safety Operating Guide
Proper Disposal Procedures: (3-Amino-2-benzylpropyl)benzene Hydrochloride
[1][2]
Executive Summary & Immediate Directives
Do not dispose of (3-Amino-2-benzylpropyl)benzene hydrochloride in municipal trash or sanitary sewer systems. [1][2]
This compound is a functionalized amine salt .[1][2] While often stable, it poses specific risks regarding aquatic toxicity and reactivity with oxidizing agents. The hydrochloride salt form increases water solubility, making improper disposal a significant groundwater contamination risk.
Core Safety Directive:
Chemical Identity & Hazard Profile[1][2][3][4]
Understanding the physicochemical nature of the analyte is the first step in a self-validating safety protocol.[1]
| Property | Details |
| Chemical Name | This compound |
| Synonyms | 2-benzyl-3-phenylpropylamine hydrochloride; |
| CAS Number | 890715-21-6 |
| Molecular Formula | |
| Functional Groups | Primary Amine (protonated), Aromatic Rings (Benzyl/Phenyl) |
| Physical State | White to off-white solid (powder/crystalline) |
| Acidity (pH) | Weakly acidic in aqueous solution (due to HCl salt hydrolysis) |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4][5] Irrit.) |
Mechanistic Insight: The hydrochloride moiety renders the lipophilic amine water-soluble.[1][2] Upon contact with environmental water sources, the salt dissociates. The aromatic rings resist rapid biodegradation, necessitating incineration rather than biological wastewater treatment.
Pre-Disposal Treatment & Segregation Strategy[2][8][9][10]
This protocol uses a Self-Validating Segregation System .[1][2] Before adding waste to a container, you must validate compatibility to prevent "cocktail" reactions.
The "No-Bleach" Rule (Critical)
Mechanism of Failure:
-
Validation Step: Verify the waste container label does not contain "Bleach," "Hypochlorite," or "Oxidizer" before addition.
Waste Stream Classification
-
Solid Waste: Contaminated gloves, weighing boats, and bulk powder.
-
Action: Segregate into "Solid Organic Hazardous Waste."[2]
-
-
Liquid Waste (Aqueous): Solutions in water/buffers.[2]
-
Action: Adjust pH to 5–9 if required by local contractor, otherwise maintain as "Aqueous Toxic Waste."
-
-
Liquid Waste (Organic): Solutions in DMSO, Methanol, or DCM.
-
Action: Segregate into "Halogenated" or "Non-Halogenated" solvent waste based on the solvent used (the HCl salt itself rarely triggers the halogenated solvent classification threshold, but check local rules).
-
Step-by-Step Disposal Workflow
The following workflow utilizes a decision-tree logic to ensure compliance with EPA (RCRA) and local regulations.
Figure 1: Decision logic for the segregation and containerization of amine hydrochloride waste.
Detailed Protocol
Phase 1: Container Selection[1]
-
Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).[1][2]
-
Liquids:
Phase 2: Labeling (RCRA Compliance)
Every container must be labeled before the first drop of waste is added.
-
Identifier: "Hazardous Waste"[6]
-
Chemical Name: Write out "this compound." Do not use abbreviations or chemical structures alone.
-
Hazards: Check "Toxic" and "Irritant."
Phase 3: Storage (Satellite Accumulation Area)[1][2]
-
Store in a secondary containment tray (polypropylene) capable of holding 110% of the volume of the largest container.
-
Incompatibility Check: Keep this tray separate from trays containing Nitric Acid, Peroxides, or Bleach.
Emergency Contingencies
Spills (Solid Powder)[1][2]
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.
-
Cleanup: Scoop up the material using a disposable spatula.[2] Place all waste, including the paper towel, into the Solid Hazardous Waste container.
-
Decontamination: Wipe the surface with a mild soap solution.[2] Do not use bleach. [1]
Accidental Exposure[2]
Regulatory & Compliance Context
-
RCRA Status (USA): This specific CAS is not typically P-listed or U-listed.[1][2] However, it falls under Process Waste or Characteristic Waste if mixed with flammable solvents (D001).
-
Best Practice: Treat as "Non-RCRA Regulated Chemical Waste" that requires incineration.[2] Do not attempt "drain disposal" even if diluted, as aromatic amines are persistent environmental pollutants.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1][2]
-
PubChem. (2023).[2] Compound Summary: Benzene, (3-amino-2-benzylpropyl)-.[1][2] National Library of Medicine.[2] [Link]
-
American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
